molecular formula C22H36S2 B13982077 2,5-Dioctylthieno[3,2-b]thiophene

2,5-Dioctylthieno[3,2-b]thiophene

Cat. No.: B13982077
M. Wt: 364.7 g/mol
InChI Key: FADMUUZWZGWNSA-UHFFFAOYSA-N
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Description

2,5-Dioctylthieno[3,2-b]thiophene is a compound with the molecular formula C22H36S2. It is a derivative of thieno[3,2-b]thiophene, which is a heterocyclic compound containing sulfur atoms. This compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioctylthieno[3,2-b]thiophene typically involves the alkylation of thieno[3,2-b]thiophene. One common method includes the reaction of thieno[3,2-b]thiophene with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioctylthieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioctylthieno[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioctylthieno[3,2-b]thiophene involves its interaction with molecular targets and pathways. Its electronic properties allow it to participate in charge transfer processes, making it effective in organic electronic applications. The compound’s ability to form π-conjugated systems enhances its conductivity and stability in electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
  • 2,3-Dioctylthieno[3,4-b]pyrazine
  • 2,6-Dioctylthieno2,3-fbenzothiole
  • 3,7-Dioctylthieno2,3-fbenzothiole

Uniqueness

2,5-Dioctylthieno[3,2-b]thiophene stands out due to its specific electronic properties and stability, making it particularly suitable for applications in organic electronics. Its long alkyl chains provide solubility in organic solvents, facilitating its processing and integration into various devices .

Properties

Molecular Formula

C22H36S2

Molecular Weight

364.7 g/mol

IUPAC Name

2,5-dioctylthieno[3,2-b]thiophene

InChI

InChI=1S/C22H36S2/c1-3-5-7-9-11-13-15-19-17-21-22(23-19)18-20(24-21)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3

InChI Key

FADMUUZWZGWNSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(S1)C=C(S2)CCCCCCCC

Origin of Product

United States

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